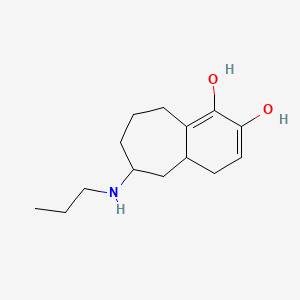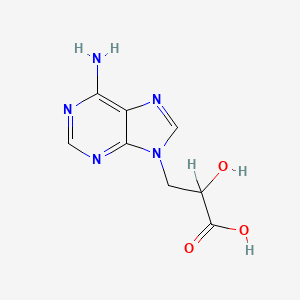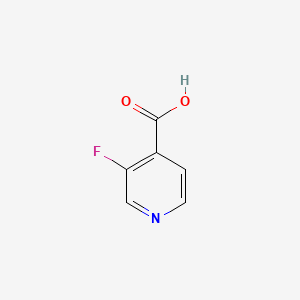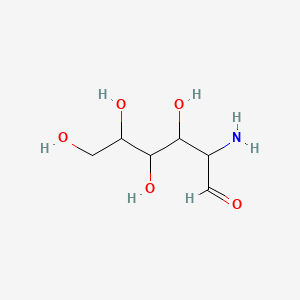
N-(3-Pyridylmethyl)pyrrolidine
Overview
Description
N-(3-Pyridylmethyl)pyrrolidine: is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring attached to a pyridylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Pyridylmethyl)pyrrolidine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridylmethyl ketones.
Reduction: Pyridylmethylamines.
Substitution: N-alkylated or N-acylated pyrrolidines.
Scientific Research Applications
Chemistry: N-(3-Pyridylmethyl)pyrrolidine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of drugs targeting neurological disorders and cancer .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of N-(3-Pyridylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-Methylpyrrolidine: Similar in structure but lacks the pyridyl group, resulting in different biological activities.
N-(2-Pyridylmethyl)pyrrolidine: Similar but with the pyridyl group in a different position, affecting its binding properties and biological activity.
N-(4-Pyridylmethyl)pyrrolidine: Another positional isomer with distinct chemical and biological properties.
Uniqueness: N-(3-Pyridylmethyl)pyrrolidine is unique due to the specific positioning of the pyridyl group, which influences its interaction with biological targets and its overall pharmacological profile. This positional specificity can lead to unique biological activities and therapeutic potential .
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCWBKBNFCDPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190489 | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-09-2 | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the behavioral effects of N-(3-Pyridylmethyl)pyrrolidine?
A1: While the provided abstract for the paper "Synthesis of N-(3-Pyridylmethyl) Heterocyclic Compounds" [] focuses on the synthesis and characterization of this compound and related compounds, it doesn't delve into their behavioral effects. The second paper, "Behavioural effects of the nicotinic agonists this compound and isoarecolone in rats" [], likely contains the relevant information on the behavioral effects, but unfortunately, the abstract is unavailable for a more detailed answer.
Q2: How is this compound synthesized?
A2: this compound is synthesized via an N-alkylation reaction. This involves reacting pyrrolidine with 3-chloromethylpyridine hydrochloride in DMSO []. The reaction is initially carried out at 50°C for 3 hours and then allowed to proceed at room temperature for 16 hours. This method results in a high yield of this compound, reaching 87.1% [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)






![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)


![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
